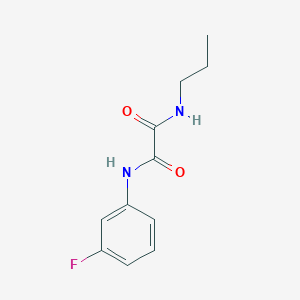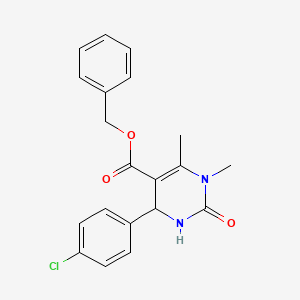
N-(3-fluorophenyl)-N'-propylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-propylethanediamide, also known as FPE, is a chemical compound with a molecular formula C12H18F2N2O. It is a white crystalline solid that is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-N'-propylethanediamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that helps to regulate neuronal activity. This leads to a decrease in the excitability of neurons and a reduction in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic and anti-inflammatory properties. This compound has also been shown to modulate the activity of certain ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-N'-propylethanediamide is its unique pharmacological profile, which makes it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, this compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-fluorophenyl)-N'-propylethanediamide. One area of interest is the development of new drugs based on this compound, which could be used to treat a variety of conditions, including neuropathic pain, epilepsy, and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in the lab and in clinical settings.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-N'-propylethanediamide involves the reaction of 3-fluoroaniline with propionyl chloride to form 3-fluorophenylpropionyl chloride. This intermediate is then reacted with ethylenediamine to form this compound. The overall reaction can be represented as follows:
3-fluoroaniline + propionyl chloride → 3-fluorophenylpropionyl chloride
3-fluorophenylpropionyl chloride + ethylenediamine → this compound
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-propylethanediamide has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h3-5,7H,2,6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHJBDZJUZXJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5159513.png)

![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5159527.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)





![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)